Bienvenue dans la boutique en ligne BenchChem!

3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one

Epigenetics Bromodomain inhibition Surface plasmon resonance (SPR)

The compound 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one (CAS 143376-72-1) is a fused coumarin–benzimidazole hybrid with molecular formula C₁₆H₉BrN₂O₂ and a molecular weight of 341.16 g/mol. It belongs to the coumarin-C3 fused hybrid subclass, wherein the coumarin and benzimidazole rings are directly connected at the C3 position of the coumarin scaffold.

Molecular Formula C16H9BrN2O2
Molecular Weight 341.16 g/mol
Cat. No. B377040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one
Molecular FormulaC16H9BrN2O2
Molecular Weight341.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O
InChIInChI=1S/C16H9BrN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19)
InChIKeyUKZLKDOQCWALRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one: Chemical Identity, Key Physicochemical Properties, and Core Structural Features for Procurement Assessment


The compound 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one (CAS 143376-72-1) is a fused coumarin–benzimidazole hybrid with molecular formula C₁₆H₉BrN₂O₂ and a molecular weight of 341.16 g/mol . It belongs to the coumarin-C3 fused hybrid subclass, wherein the coumarin and benzimidazole rings are directly connected at the C3 position of the coumarin scaffold . Commercially available at a typical purity of 95% , the compound features a bromine substituent at the C6 position of the coumarin ring, a structural modification known to influence both electronic properties and biological target engagement within this hybrid class . The compound is insoluble in water and soluble in polar organic solvents such as DMSO and DMF .

Why Generic Substitution Fails for 3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one: The Critical Role of the C6-Bromo–C3-Benzimidazolyl Pharmacophore in Determining Biological Selectivity and Potency


Within the coumarin–benzimidazole hybrid family, minor structural variations produce large differences in biological activity, making generic substitution unreliable. For example, in a series of direct-linked coumarin–benzimidazole hybrids evaluated against A549 and MCF7 cancer cell lines, IC₅₀ values varied by more than 50-fold (0.85–48.01 μM) depending solely on the substitution pattern on the benzimidazole ring . The presence and position of halogen substituents on the coumarin core further modulate potency: 6-bromo-substituted hybrids have been shown to produce distinct activity profiles compared to their non-brominated or dibromo analogs in antiviral screens . Additionally, BindingDB records indicate that 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one itself engages bromodomain-containing proteins with measured binding affinity (Kd = 47 nM for BRD2 bromodomain 2), whereas close structural analogs—such as the 6,8-dibromo derivative or the des-bromo parent compound—are expected to display different binding signatures due to altered steric and electronic complementarity within the acetyl-lysine binding pocket . These data collectively demonstrate that seemingly minor structural modifications produce non-linear and non-transferable changes in target engagement and cellular potency, necessitating compound-specific procurement for research programs requiring reproducible biological outcomes.

Quantitative Differentiation Evidence for 3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one: Head-to-Head and Cross-Study Comparator Data for Informed Procurement Decisions


BRD2 Bromodomain Binding Affinity: Direct Biophysical Evidence for 3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one Versus Structural Analogs

Surface plasmon resonance (SPR) data from BindingDB establish the binding affinity (Kd) of 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one for the BRD2 bromodomain 2 at 47 nM . This represents the only publicly available, direct biophysical measurement for this compound against a specific epigenetic target. Although a head-to-head assay against close structural analogs under identical conditions is not available in the public domain, the measured affinity can be contextualized within the broader bromodomain inhibitor landscape, where low-nanomolar Kd values are considered indicative of meaningful target engagement suitable for chemical probe development . The 6,8-dibromo analog (C₁₆H₈Br₂N₂O₂, MW 420.06) differs by a single additional bromine at C8, which alters molecular volume and electrostatic potential; no corresponding SPR data are available for this analog, highlighting the compound-specific nature of the available binding evidence . The unsubstituted parent compound 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one (CAS 1032-97-9) lacks the C6-bromo and is expected to exhibit reduced hydrophobic contacts within the bromodomain acetyl-lysine binding pocket based on established bromodomain pharmacophore models . Researchers requiring a bromodomain-targeting coumarin–benzimidazole scaffold should consider this compound specifically, as binding activity cannot be assumed for non-brominated or differently halogenated analogs absent confirmatory data.

Epigenetics Bromodomain inhibition Surface plasmon resonance (SPR)

CYP3A4 Inhibition Liability: Cross-Study Comparable IC₅₀ Data for 3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one Versus In-Class Benz imidazole-Containing Compounds

3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one was evaluated for inhibition of CYP3A4 in human liver microsomes using midazolam as a probe substrate, yielding an IC₅₀ of 1.50 μM . This CYP3A4 inhibitory potency is relevant when selecting compounds for medicinal chemistry campaigns where minimizing drug–drug interaction potential is critical. By comparison, a diverse set of benzimidazole-containing compounds tested under similar human liver microsome conditions has been reported to exhibit CYP3A4 IC₅₀ values spanning from sub-micromolar to >100 μM, with a median in the low-micromolar range . The measured IC₅₀ of 1.50 μM places this compound within a range that warrants attention during lead optimization, yet remains amenable to structural modification for CYP liability reduction. The des-bromo analog 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one (CAS 1032-97-9) has not been systematically profiled for CYP3A4 inhibition in publicly accessible databases to date . Procuring the C6-bromo derivative specifically provides access to a compound with defined CYP3A4 inhibition data, avoiding the uncertainty associated with untested or under-characterized analogs.

Drug metabolism CYP450 inhibition ADME-tox screening

Anti-HCV Class-Level Activity Inference for 6-Bromocoumarin–Benzimidazole Conjugates: Contextualizing 3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one Within a Validated Antiviral Scaffold

In a published anti-HCV evaluation, two 6-bromocoumarin–benzimidazole conjugates bearing a methylenethio linker—compounds 4i and 7c—exhibited EC₅₀ values of 3.4 μM and 4.1 μM, respectively, against HCV in a cell-based replicon assay . These conjugates share the critical 6-bromocoumarin pharmacophoric element with 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one. Notably, within the same study, non-brominated coumarin–benzimidazole conjugates showed substantially reduced or no anti-HCV activity, indicating that the C6-bromo substituent is a key determinant of antiviral potency . Although the target compound itself has not been directly assayed against HCV, the consistent requirement for a bromine at the coumarin C6 position across active analogs supports the selection of 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one as a scaffold for antiviral medicinal chemistry programs rather than its des-bromo or dibromo counterparts. The fused (direct-linked) architecture of the target compound differs from the methylenethio-linked conjugates, offering an orthogonal spatial orientation that may further differentiate target selectivity and pharmacokinetic profile .

Antiviral research Hepatitis C virus (HCV) Coumarin–benzimidazole conjugates

Spectroscopic Characterization and Structural Confirmation: UV-Vis and FTIR Baseline Data for 3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one Identity Verification

The compound 6-bromo-3-(2-benzimidazolyl)coumarin (synonymous with the target compound) has been deposited in the SpectraBase spectral database with one FTIR spectrum and two UV-Vis spectra, providing validated spectroscopic fingerprints for identity confirmation . Comprehensive spectral data are critical for procurement quality control: the availability of authenticated reference spectra enables researchers to verify compound identity and purity upon receipt, distinguishing the target compound from mislabeled or degraded material. By contrast, the des-bromo parent compound 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one (CAS 1032-97-9) has limited publicly accessible reference spectra, with only basic melting point data (243–244 °C) routinely available . The availability of authenticated spectral reference data reduces the risk of experimental failure due to incorrect compound identity, a recognized concern when sourcing research chemicals from diverse commercial suppliers .

Analytical chemistry Quality control Spectroscopic characterization

Prioritized Research and Industrial Application Scenarios for 3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one Based on Quantitative Differentiation Evidence


Epigenetic Chemical Probe Development Targeting BRD2 Bromodomain

With a confirmed Kd of 47 nM against the BRD2 bromodomain 2 by SPR , 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one represents a structurally characterized starting point for developing BRD2-selective chemical probes. Procurement of this specific compound is justified for academic and industrial laboratories conducting bromodomain-focused hit-to-lead or probe development campaigns, as binding data for closely related des-bromo and dibromo analogs are absent from public repositories .

ADME-Tox Pre-Screening and CYP450 Liability Assessment in Early Drug Discovery

The established CYP3A4 inhibitory potency (IC₅₀ = 1.50 μM in human liver microsomes) makes this compound suitable as a reference standard or tool compound in ADME screening cascades. Medicinal chemistry teams can use this data point to benchmark newly synthesized coumarin–benzimidazole analogs, prioritizing those with reduced CYP liability. Procurement of the C6-bromo derivative—rather than untested analogs—ensures access to a compound with defined, publicly verifiable CYP inhibition parameters.

Antiviral Scaffold Optimization for Hepatitis C Virus Drug Discovery

Class-level evidence demonstrates that the 6-bromocoumarin motif is essential for anti-HCV activity among coumarin–benzimidazole conjugates, with EC₅₀ values of 3.4–4.1 μM reported for structurally related conjugates . 3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one, bearing this critical C6-bromo substituent within a fused (direct-linked) architecture, offers a structurally differentiated scaffold for antiviral medicinal chemistry programs. Procuring the C6-bromo derivative specifically—rather than the des-bromo analog—is essential for antiviral screening campaigns aiming to maintain HCV-relevant pharmacophoric integrity .

Spectroscopic Reference Standard for Analytical Method Development and Quality Control

The availability of authenticated FTIR and UV-Vis reference spectra in SpectraBase positions 3-(1H-Benzimidazol-2-yl)-6-bromo-2H-chromen-2-one as a suitable reference standard for HPLC method development, incoming material identity testing, and stability-indicating assay validation. Analytical laboratories and core facilities can leverage these reference spectra for compound verification upon procurement, reducing the risk of experimental artifacts arising from misidentified or degraded material .

Quote Request

Request a Quote for 3-(1H-benzimidazol-2-yl)-6-bromo-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.